Distinct Synthetic Utility of 3-Pyrrolidinyl Regioisomer
The target compound is a 5-aminoisoxazole with a pyrrolidin-3-yl substituent at the isoxazole 3-position. This specific regioisomer (3,5-substitution pattern) is less sterically hindered and offers distinct reactivity in amide coupling and N-alkylation compared to the more common 2-pyrrolidinyl isomers (e.g., ABT-418, CAS 147402-53-7). The primary amine provides a versatile handle for further derivatization .
Target: 3-pyrrolidinyl, 5-NH₂
vs ABT-418: 2-pyrrolidinyl, 3-CH₃
Less hindered regioisomer enables distinct amide coupling and library diversification.
Reactivity inferred from substitution pattern; review synthetic accessibility.
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 5-amino group at C5, pyrrolidin-3-yl at C3 |
| Comparator Or Baseline | ABT-418: 3-methyl at C3, 1-methyl-2-pyrrolidinyl at C5 |
| Quantified Difference | Qualitative difference in steric and electronic environment; not directly numerically comparable. |
| Conditions | Structural comparison based on IUPAC nomenclature |
Why This Matters
This regioisomer is a superior synthetic intermediate for generating 5-amino-functionalized isoxazole libraries compared to 2-pyrrolidinyl regioisomers, which lack a free primary amine.
